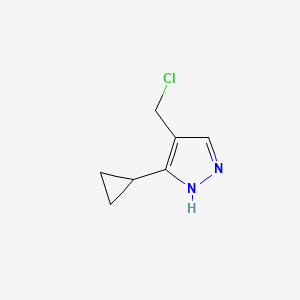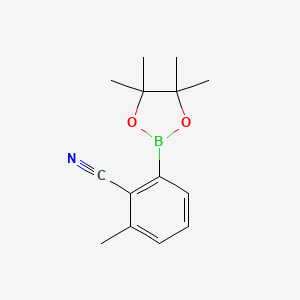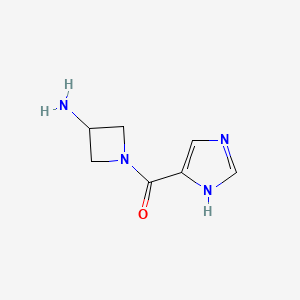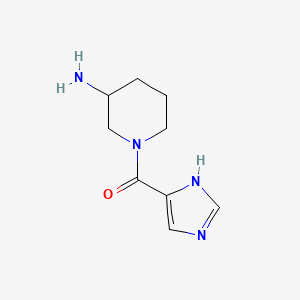
2-(2-Fluorophenoxy)propan-1-amine hydrochloride
Descripción general
Descripción
2-(2-Fluorophenoxy)propan-1-amine hydrochloride, also known as FPPP, is a research chemical that belongs to the phenethylamine family. It has a CAS Number of 883542-48-1 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-fluorophenoxy)-1-propanamine . The InChI code is 1S/C9H12FNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 . This indicates that the molecule consists of a three-carbon chain with an amine group at one end and a fluorophenoxy group at the other.Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.66 g/mol. It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- The electrophilic amination of 2-fluorophenol, among others, was studied for its reaction with diazenes under mild conditions, leading to the removal of the fluorine atom and introduction of an amino group. This process highlights a method for modifying fluoroaromatic compounds, which could be applicable to synthesizing derivatives of 2-(2-Fluorophenoxy)propan-1-amine hydrochloride (Bombek et al., 2004).
Material Science Applications
- Chitosan hydrogels cross-linked with a related compound, tris(2-(2-formylphenoxy)ethyl)amine, were investigated for their swelling and drug delivery properties. This research demonstrates the utility of fluoroaromatic compounds in developing responsive materials for biomedical applications (Karimi et al., 2018).
Analytical and Structural Chemistry
- The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives were conducted to understand their structural properties in various environments. Insights from such studies can inform the development of new compounds with optimized physical and chemical characteristics (Nitek et al., 2020).
Corrosion Inhibition
- Amines and their derivatives have been explored as corrosion inhibitors for metals, demonstrating the potential of fluoroaromatic compounds in protecting industrial materials from degradation. This research area could benefit from the unique properties of this compound related compounds (Gao et al., 2007).
Pharmaceutical Chemistry
- The study of compounds similar to this compound has led to the synthesis of potential cytotoxic agents, underscoring the pharmaceutical chemistry applications of fluoroaromatic amines (Mete et al., 2007).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns and eye damage, and is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCEWRPIBIKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





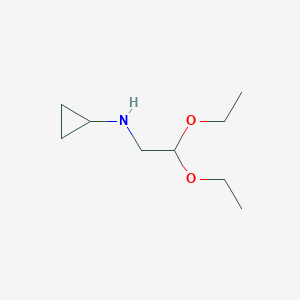



![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
